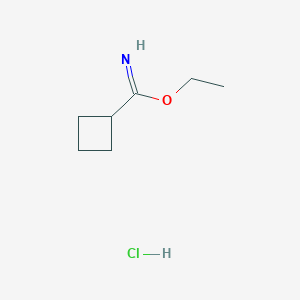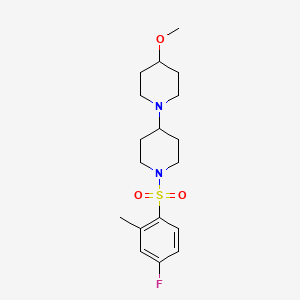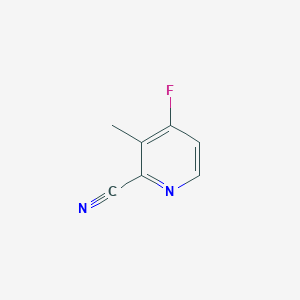
ATX inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'inhibiteur d'ATX 1 est un composé conçu pour inhiber l'activité de l'autotaxine, une enzyme responsable de l'hydrolyse de la lysophosphatidylcholine extracellulaire en acide lysophosphatidique . Cette enzyme joue un rôle crucial dans divers processus physiologiques et pathologiques, notamment la prolifération cellulaire, la migration et la production de cytokines . L'inhibition de l'autotaxine a montré un potentiel dans le traitement de maladies telles que le cancer, la fibrose et les troubles cardiovasculaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'inhibiteur d'ATX 1 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une méthode courante comprend l'utilisation de composés hétérocycliques aromatiques, qui sont synthétisés par une série de réactions impliquant l'halogénation, la nitration et la réduction . Le produit final est obtenu par une réaction de couplage avec une amine ou un alcool approprié dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de l'inhibiteur d'ATX 1 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés . Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour surveiller et contrôler les paramètres de réaction .
Analyse Des Réactions Chimiques
Types de réactions
L'inhibiteur d'ATX 1 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.
Réduction : Implique l'ajout d'atomes d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les réactifs de substitution comme les halogènes . Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'inhibiteur d'ATX 1, qui peuvent être modifiés davantage pour améliorer leur activité inhibitrice et leur sélectivité .
Applications de la recherche scientifique
L'inhibiteur d'ATX 1 a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Aide à comprendre les processus cellulaires régulés par l'acide lysophosphatidique et ses récepteurs.
Mécanisme d'action
L'inhibiteur d'ATX 1 exerce ses effets en se liant au site actif de l'autotaxine, empêchant ainsi l'hydrolyse de la lysophosphatidylcholine en acide lysophosphatidique . Cette inhibition perturbe les voies de signalisation médiées par l'acide lysophosphatidique, conduisant à une réduction de la prolifération cellulaire, de la migration et de la production de cytokines . Les cibles moléculaires impliquées comprennent les récepteurs couplés aux protéines G pour l'acide lysophosphatidique (LPA1-6) .
Applications De Recherche Scientifique
ATX inhibitor 1 has a wide range of scientific research applications, including:
Mécanisme D'action
ATX inhibitor 1 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid (LPA1-6) .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires comprennent GLPG1690, BBT-877 et BLD-0409 . Ces composés ciblent également la voie autotaxine-acide lysophosphatidique et ont montré un potentiel dans le traitement de diverses maladies .
Unicité
L'inhibiteur d'ATX 1 est unique dans sa conception structurelle et son affinité de liaison, ce qui permet une inhibition plus efficace de l'autotaxine par rapport aux autres composés similaires . Sa capacité à cibler sélectivement le site actif de l'autotaxine en fait un candidat prometteur pour un développement et des applications cliniques ultérieurs .
Propriétés
IUPAC Name |
[4-[[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVYGWNDHLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B2931851.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)


![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)

![5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)
![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)

![N-(3-methylphenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2931871.png)
